molecular formula C12H15NO5S B055615 2-(Benzoylamino)-4-(methylsulfonyl)butanoic acid CAS No. 115527-63-4

2-(Benzoylamino)-4-(methylsulfonyl)butanoic acid

Katalognummer B055615
CAS-Nummer: 115527-63-4
Molekulargewicht: 285.32 g/mol
InChI-Schlüssel: YVZWIGYDBXKHQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Benzoylamino)-4-(methylsulfonyl)butanoic acid, also known as BMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMB is a derivative of the amino acid methionine, and it has been studied extensively for its various biochemical and physiological effects.

Wirkmechanismus

2-(Benzoylamino)-4-(methylsulfonyl)butanoic acid exerts its effects through various mechanisms, including the activation of various enzymes and the inhibition of certain pathways. It has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. 2-(Benzoylamino)-4-(methylsulfonyl)butanoic acid has also been shown to inhibit the NF-kB pathway, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
2-(Benzoylamino)-4-(methylsulfonyl)butanoic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in various diseases such as cancer, diabetes, and cardiovascular disease. 2-(Benzoylamino)-4-(methylsulfonyl)butanoic acid has also been shown to improve insulin sensitivity and glucose uptake, which could have potential applications in the treatment of diabetes.

Vorteile Und Einschränkungen Für Laborexperimente

2-(Benzoylamino)-4-(methylsulfonyl)butanoic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be stable under various conditions. However, 2-(Benzoylamino)-4-(methylsulfonyl)butanoic acid has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.

Zukünftige Richtungen

There are several future directions for the study of 2-(Benzoylamino)-4-(methylsulfonyl)butanoic acid. One potential area of research is the development of 2-(Benzoylamino)-4-(methylsulfonyl)butanoic acid-based drug delivery systems for the treatment of various diseases. Another potential area of research is the study of the effects of 2-(Benzoylamino)-4-(methylsulfonyl)butanoic acid on various pathways and enzymes involved in disease progression. Additionally, further research is needed to determine the optimal dosage and administration of 2-(Benzoylamino)-4-(methylsulfonyl)butanoic acid for various applications.

Synthesemethoden

2-(Benzoylamino)-4-(methylsulfonyl)butanoic acid can be synthesized through a multi-step process that involves the reaction of methionine with various reagents. The most commonly used method involves the reaction of methionine with benzoyl chloride and then with methylsulfonyl chloride. The resulting product is then purified through various chromatographic techniques to obtain pure 2-(Benzoylamino)-4-(methylsulfonyl)butanoic acid.

Wissenschaftliche Forschungsanwendungen

2-(Benzoylamino)-4-(methylsulfonyl)butanoic acid has been extensively studied for its various applications in the field of biochemistry and biotechnology. It has been shown to have significant antioxidant properties and can scavenge free radicals in the body. 2-(Benzoylamino)-4-(methylsulfonyl)butanoic acid has also been studied for its potential use as a drug delivery system due to its ability to penetrate cell membranes.

Eigenschaften

CAS-Nummer

115527-63-4

Molekularformel

C12H15NO5S

Molekulargewicht

285.32 g/mol

IUPAC-Name

2-benzamido-4-methylsulfonylbutanoic acid

InChI

InChI=1S/C12H15NO5S/c1-19(17,18)8-7-10(12(15)16)13-11(14)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,14)(H,15,16)

InChI-Schlüssel

YVZWIGYDBXKHQF-UHFFFAOYSA-N

SMILES

CS(=O)(=O)CCC(C(=O)O)NC(=O)C1=CC=CC=C1

Kanonische SMILES

CS(=O)(=O)CCC(C(=O)O)NC(=O)C1=CC=CC=C1

Synonyme

2-BenzaMido-4-(Methylsulfonyl)butanoic acid

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.